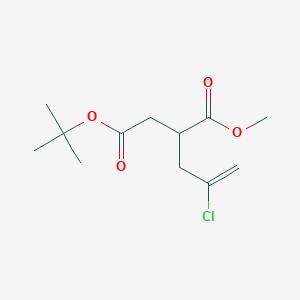

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate

説明

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is a chemical compound with the molecular formula C12H19ClO4 . It has an average mass of 262.730 Da and a monoisotopic mass of 262.097198 Da .

Physical And Chemical Properties Analysis

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate has a density of 1.1±0.1 g/cm3, a boiling point of 311.0±42.0 °C at 760 mmHg, and a flash point of 109.9±26.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its LogP is 3.63 .科学的研究の応用

Biotechnology and Industrial Applications

Succinic acid and its derivatives, obtained from fermentation processes, play a crucial role in various industries. These compounds are utilized in producing food and pharmaceutical products, surfactants and detergents, green solvents, biodegradable plastics, and plant growth stimulants. Furthermore, succinic acid serves as a precursor for the synthesis of industrial chemicals like 1,4-butanediol, tetrahydrofuran, γ-butyrolactone, adipic acid, n-methylpyrrolidone, and linear aliphatic esters. The fixation of CO2 into succinate during fermentation highlights the environmental benefits of such processes (Zeikus, Jain, & Elankovan, 1999).

Chemical Synthesis and Reactivity

Research on the oxidation of alcohols with tert-butyl hypochlorite and N-chloro succinimide provides insights into chemical reactivity and synthesis methods. These studies have identified tert-butyl hypochlorite as an effective agent for the dehydrogenation of primary and secondary alcohols, offering a pathway to uniform reaction products under specific conditions (Grob & Schmid, 1953).

Phytoremediation

Compounds like methyl tert-butyl ether (MTBE), and by extension, structurally related chemicals, have been investigated for their uptake, metabolism, and toxicity in plants. Studies on weeping willows have demonstrated the potential for phytoremediation, where these compounds are assimilated from solutions but not metabolized, indicating that plants can remove pollutants through transpiration without suffering significant toxicity at certain concentrations (Yu & Gu, 2006).

Advanced Materials and Chemical Engineering

The synthesis of calix[6]arenes bridged on the lower rim demonstrates the use of tert-butyl groups in creating sophisticated molecular architectures. These compounds have potential applications in materials science, acting as self-anchored rotaxanes with unique conformational properties. This research contributes to the development of new materials with specialized functions, including molecular recognition and catalysis (Kanamathareddy & Gutsche, 1993).

特性

IUPAC Name |

4-O-tert-butyl 1-O-methyl 2-(2-chloroprop-2-enyl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO4/c1-8(13)6-9(11(15)16-5)7-10(14)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPGZKBBPAFOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=C)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)

![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)

![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)

![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)

![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)